(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
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Overview
Description
(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[310]hexane-2,6-dicarboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the bicyclic core: This step involves cyclization reactions to form the bicyclo[3.1.0]hexane structure.
Introduction of functional groups: Amino and carboxylic acid groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: A compound with similar functional groups but different structural features.
2-Chloroethylamine: Another related compound with a different halogen atom.
3-Bromopropylamine: Similar in functional groups but with a different carbon chain length.
Uniqueness
(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is unique due to its bicyclic structure and the presence of both amino and fluorine groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C8H10FNO4 |
---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-3-1-2-4(6(11)12)5(2)8(3,10)7(13)14/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2-,3+,4-,5-,8-/m1/s1 |
InChI Key |
DIWVNJFXRKZAGI-WHRNBFEESA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]2[C@]([C@H]1F)(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1C2C(C2C(C1F)(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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